Introduction: The Significance of Stereoisomeric Purity in HIV Protease Inhibitors
Introduction: The Significance of Stereoisomeric Purity in HIV Protease Inhibitors
An In-depth Technical Guide to the Synthesis and Structural Characterization of 1-epi-Darunavir
Darunavir is a second-generation HIV-1 protease inhibitor that has demonstrated high efficacy against both wild-type and multidrug-resistant strains of the virus.[1][2] Its molecular structure features several stereocenters, with its therapeutic activity being critically dependent on the precise (3R,3aS,6aR) configuration of its bicyclic P2 ligand and the (1S, 2R) configuration of its hydroxyethylamine backbone.[3][4] The synthesis of such complex molecules invariably carries the risk of forming diastereomeric impurities, or epimers, where the configuration at one of these stereocenters is inverted.
This guide focuses on 1-epi-Darunavir , the epimer with an inverted stereocenter at the hydroxyl-bearing carbon of the backbone [(1S, 2S) configuration]. As a potential process-related impurity, the synthesis and characterization of 1-epi-Darunavir are crucial for developing robust analytical methods to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[5][] Understanding its distinct spectroscopic and chromatographic properties allows for its detection and control during manufacturing. This document provides a comprehensive overview of a plausible synthetic strategy for 1-epi-Darunavir and the rigorous analytical techniques required for its unambiguous structural elucidation.
Section 1: Synthetic Strategy and Rationale
The synthesis of Darunavir often relies on key stereoselective reactions to construct the chiral backbone.[7] A common strategy involves the ring-opening of a chiral epoxide with an amine, followed by subsequent functional group manipulations. To deliberately synthesize the (2S)-epimer, one must either start with an epoxide of the opposite configuration or, more practically, employ a stereocontrolled reaction that favors the formation of the desired epimeric alcohol.
Our proposed strategy adapts a convergent synthesis, focusing on an asymmetric aldol addition to set the crucial stereocenter, a method known for its high diastereoselectivity in Darunavir synthesis.[1][8] The causality behind this choice lies in the predictable stereochemical outcome directed by a chiral auxiliary. By selecting the enantiomer of the auxiliary typically used for Darunavir, we can logically invert the stereochemistry at the newly formed hydroxyl center.
Retrosynthetic Analysis
The retrosynthetic approach for 1-epi-Darunavir mirrors that of Darunavir, with the key difference being the stereochemical control in the formation of the β-amino alcohol intermediate.
Proposed Synthetic Pathway
The forward synthesis begins with a titanium tetrachloride-mediated asymmetric glycolate aldol addition.[1] The use of an (S)-oxazolidine-2-thione chiral auxiliary is hypothesized to direct the formation of the (2S)-hydroxy stereocenter, the epimeric center of interest.
Section 2: Experimental Protocols
The following protocols are illustrative and based on established chemical transformations.[1][7][9] All operations should be conducted by trained personnel in a controlled laboratory environment.
Protocol 2.1: Synthesis of the Epimeric β-Azido Alcohol Intermediate
-
Asymmetric Aldol Addition: To a solution of the (S)-chiral auxiliary-derived glycolate in dichloromethane (DCM) at -78 °C, add titanium tetrachloride (TiCl4) followed by diisopropylethylamine (DIPEA). Stir for 30 minutes. Add the P1-fragment aldehyde and stir for 4 hours. Quench the reaction with saturated ammonium chloride solution.
-
Transamidation: To the crude aldol adduct in tetrahydrofuran (THF), add isobutylamine and stir at room temperature for 12 hours to yield the corresponding amide. Purify by flash chromatography.
-
Amide Reduction: Reduce the purified amide to the corresponding β-amino alcohol using a suitable reducing agent like lithium aluminum hydride (LAH) in THF.
-
Bis-Nosylation: React the β-amino alcohol with 2.2 equivalents of p-nitrobenzenesulfonyl chloride (NsCl) in DCM with a base such as pyridine to protect the amine and activate the hydroxyl group as a sulfonate ester.
-
Azide Displacement: Treat the bis-nosylated intermediate with sodium azide (NaN3) in dimethylformamide (DMF) at 60 °C to displace the nosylate group, forming the azide with inversion of configuration (if applicable, though in this aldol route, the stereocenter is already set).
-
Deprotection: If a protecting group is used on the P1-fragment aldehyde (e.g., p-methoxyphenoxy), remove it using an oxidant like ceric ammonium nitrate (CAN).[2] Purify the resulting β-azido alcohol by flash chromatography.
Protocol 2.2: Final Assembly of 1-epi-Darunavir
-
Concurrent Reduction/Acylation: The key (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol side chain is first activated, for example, by reaction with 1,1'-carbonyldiimidazole.[9]
-
Hydrogenation: The β-azido alcohol intermediate is subjected to hydrogenation (e.g., H2 gas, 10% Pd/C catalyst) in a solvent like ethyl acetate. This simultaneously reduces the azide to a primary amine and the nitro group on the sulfonamide to an aniline.[1]
-
Coupling: The in-situ generated amine from the hydrogenation step is then reacted with the activated bicyclic side chain to form the final carbamate linkage.
-
Purification: The crude 1-epi-Darunavir is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.
Section 3: Structural Characterization Workflow
Confirming the identity and stereochemistry of the synthesized product requires a multi-technique analytical approach. Each method provides a piece of the structural puzzle, and together they offer unambiguous proof.
Protocol 3.1: Chromatographic Analysis (Chiral RP-HPLC)
A validated, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for separating 1-epi-Darunavir from Darunavir and other process-related impurities.[10][11]
-
Column: Chiral stationary phase column (e.g., Chiralpak) or a high-resolution C8 or C18 column. A C8 column (250 mm × 4.6 mm, 5 µm) has been reported for separating Darunavir impurities.[10]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 10 mM phosphate buffer, pH 4.0) and an organic modifier like acetonitrile.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 268 nm.[12]
-
Procedure: Prepare standard solutions of Darunavir and the synthesized 1-epi-Darunavir in a suitable diluent (e.g., methanol-water). Inject and record the chromatograms. The epimer is expected to have a distinct retention time from Darunavir.
Protocol 3.2: Mass Spectrometry (ESI-MS/MS)
High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. Tandem MS (MS/MS) reveals the fragmentation pattern, which confirms the molecular structure.[3][13]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: The [M+H]⁺ ion should be observed. For Darunavir (C₂₇H₃₇N₃O₇S), the expected m/z is approximately 548.24.[3] 1-epi-Darunavir, being an epimer, will have the identical molecular weight.
-
MS/MS Fragmentation: The fragmentation pattern is expected to be very similar, if not identical, to that of Darunavir, as it reflects the molecule's connectivity rather than its stereochemistry. Key fragments correspond to the loss of the bicyclic side chain and cleavages along the backbone.
Protocol 3.3: NMR Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR is the most powerful tool for elucidating the detailed structure in solution. Comparison of the spectra of the synthesized product with an authentic standard of Darunavir is key to confirming the epimeric relationship.[3][10]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).
-
¹H NMR: The proton chemical shifts and, crucially, the coupling constants (J-values) for the protons on the stereogenic centers of the backbone (H-1 and H-2) will differ between the two epimers. The change in dihedral angle between these protons in the (2R) vs. (2S) configuration will alter the observed J-coupling, providing strong evidence of epimerization.
-
¹³C NMR: The chemical shifts of the carbons at and adjacent to the inverted stereocenter (C-1, C-2, and the attached phenyl and isobutyl groups) are expected to show slight but measurable differences compared to Darunavir.
-
2D NMR (COSY, HSQC): These experiments confirm the proton-proton and proton-carbon connectivities, respectively, ensuring the overall molecular framework is correct.
Section 4: Data Interpretation and Summary
The successful synthesis and characterization of 1-epi-Darunavir would be confirmed by a complete and consistent dataset.
| Technique | Expected Result for 1-epi-Darunavir | Rationale for Confirmation |
| Chiral HPLC | A single, sharp peak with a retention time different from that of Darunavir standard. | Demonstrates purity and confirms it is a distinct stereoisomer from Darunavir.[10] |
| HRMS | [M+H]⁺ ion observed at m/z ≈ 548.24, matching the molecular formula C₂₇H₃₇N₃O₇S. | Confirms the elemental composition is identical to Darunavir, as expected for an epimer.[3] |
| ¹H NMR | Overall pattern similar to Darunavir, but with distinct chemical shifts and coupling constants for protons H-1 and H-2. | The altered stereochemistry at C-2 changes the magnetic environment and dihedral angles of adjacent protons.[2][14] |
| ¹³C NMR | Shifts for C-1, C-2, and adjacent carbons will be slightly different from those in the Darunavir spectrum. | The change in stereochemistry at C-2 affects the electronic environment of nearby carbon atoms.[2][14] |
| X-ray Crystallography | Unambiguous determination of the (1S, 2S) configuration of the backbone. | Provides definitive proof of the absolute stereochemistry, serving as the gold standard for structural assignment.[15][16] |
Conclusion
This technical guide outlines a robust and scientifically grounded strategy for the directed synthesis and comprehensive characterization of 1-epi-Darunavir. By leveraging stereocontrolled synthetic methods and a suite of advanced analytical techniques, the unambiguous identification of this critical epimer is achievable. The data and protocols described herein are vital for researchers in drug development and quality control, providing the necessary framework to identify, quantify, and control stereoisomeric impurities, thereby ensuring the safety and efficacy of Darunavir as a therapeutic agent.
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